

Dimethyl Chlorophosphate (CAS 813-77-4): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethyl chlorophosphate*

Cat. No.: B043699

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: **Dimethyl chlorophosphate** (DMCP), identified by CAS number 813-77-4, is a highly reactive organophosphorus compound. It is a versatile and crucial reagent in organic synthesis, primarily utilized as a potent phosphorylating agent.^{[1][2]} This capability allows for the effective introduction of a phosphoryl group into various organic molecules, a fundamental process in the synthesis of pharmaceuticals, pesticides, flame retardants, and other specialty chemicals.^{[1][3]} Due to its high reactivity, it is also recognized for its potential as a chemical warfare agent, necessitating stringent safety protocols during handling and use.^[4] This guide provides a comprehensive overview of its physicochemical properties, safety and handling protocols, key applications, and illustrative experimental methodologies.

Physicochemical Properties

Dimethyl chlorophosphate is a colorless to pale yellow liquid with a pungent odor.^[4] It is soluble in many organic solvents but has limited solubility in water, with which it reacts.^{[4][5]}

Table 1: Physicochemical Data for **Dimethyl Chlorophosphate**

Property	Value	Source(s)
CAS Number	813-77-4	[1] [4]
Molecular Formula	C ₂ H ₆ ClO ₃ P	[4] [5]
Molecular Weight	144.49 g/mol	[6] [7]
Density	1.315 - 1.34 g/cm ³ at 25 °C	[5] [7] [8]
Boiling Point	162.7 °C at 760 mmHg 80 °C at 25 mmHg	[5] [7]
Flash Point	>110 °C (>230 °F)	[5] [7]
Vapor Pressure	2.8 mmHg at 25 °C	[5]
Refractive Index	1.398 - 1.413 at 20 °C	[5] [7]
Appearance	Colorless to pale yellow clear liquid	[1] [4]
Solubility	Decomposes in water; soluble in organic solvents like alcohol, benzene, and carbon tetrachloride.	[4] [5]

Safety and Hazard Information

DMCP is a highly toxic and corrosive substance. It is fatal if swallowed, inhaled, or in contact with skin, and causes severe skin burns and eye damage.[\[8\]](#)[\[9\]](#)[\[10\]](#) Contact with water liberates toxic gas.[\[10\]](#)[\[11\]](#) Strict adherence to safety guidelines, including the use of appropriate personal protective equipment (PPE) and working in a well-ventilated chemical fume hood, is essential.[\[9\]](#)[\[10\]](#)

Table 2: GHS Hazard and Precautionary Statements

Category	Code	Description	Source(s)
Hazard Statements	H300+H310+H330	Fatal if swallowed, in contact with skin or if inhaled.	[7][8]
H314		Causes severe skin burns and eye damage.	[8][9]
H290		May be corrosive to metals.	[9]
EUH029		Contact with water liberates toxic gas.	[12]
Precautionary Statements	P260	Do not breathe mist or vapors.	[8]
P262		Do not get in eyes, on skin, or on clothing.	[8]
P280		Wear protective gloves/ protective clothing/ eye protection/ face protection.	[8][9]
P301+P310		IF SWALLOWED: Immediately call a POISON CENTER/doctor.	[8]
P303+P361+P353		IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.	[9]
P304+P340+P310		IF INHALED: Remove person to fresh air and keep comfortable for	[9]

breathing.

Immediately call a
POISON CENTER/
doctor.

IF IN EYES: Rinse
cautiously with water
for several minutes.

P305+P351+P338 Remove contact [9]
lenses, if present and
easy to do. Continue
rinsing.

P405 Store locked up. [10]

Reactivity and Stability

- Stability: The product is chemically stable under standard ambient conditions (room temperature).[8]
- Reactivity: It is sensitive to moisture and heat.[1] Contact with water causes decomposition, liberating toxic gases like hydrogen chloride.[10][11]
- Incompatible Materials: Avoid excess heat and exposure to moist air or water.[10]
- Hazardous Decomposition: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, oxides of phosphorus, and hydrogen chloride gas.[11]
- Hazardous Polymerization: Hazardous polymerization does not occur.[10][11]

Experimental Protocols & Applications

Dimethyl chlorophosphate is a key intermediate in the synthesis of a wide range of organophosphorus compounds.[3] Its primary function is as a phosphorylating agent, used to introduce phosphate groups into organic molecules such as alcohols to form phosphate esters. [1][2]

General Synthesis of Dimethyl Chlorophosphate

A common industrial method for synthesizing **dimethyl chlorophosphate** involves the chlorination of dimethyl phosphite. This process typically includes two main steps:

- Esterification: Phosphorus trichloride reacts with methanol to produce dimethyl phosphite. By-products such as methyl chloride and hydrogen chloride gas are removed.
- Chlorination: The resulting dimethyl phosphite is then chlorinated with chlorine gas under controlled conditions to yield the final product, **dimethyl chlorophosphate**.

The overall yield for this two-step process is reported to be above 90%.^[5]

Illustrative Protocol: Phosphorylation of a Primary Alcohol

The following is a generalized protocol for the phosphorylation of a primary alcohol using a dialkyl chlorophosphate. This procedure is adapted from a method using diethyl chlorophosphate and serves as an illustrative example for a reaction with **dimethyl chlorophosphate**.

Objective: To synthesize a dimethyl phosphate ester from a primary alcohol.

Materials:

- Primary alcohol (Substrate)
- **Dimethyl chlorophosphate** (Reagent)
- Pyridine or Triethylamine (Base)
- Anhydrous diethyl ether (Solvent)
- Argon or Nitrogen gas (Inert atmosphere)
- Standard laboratory glassware (round-bottomed flask, syringes, magnetic stirrer)
- Cooling bath (e.g., dry ice/acetone)

Methodology:

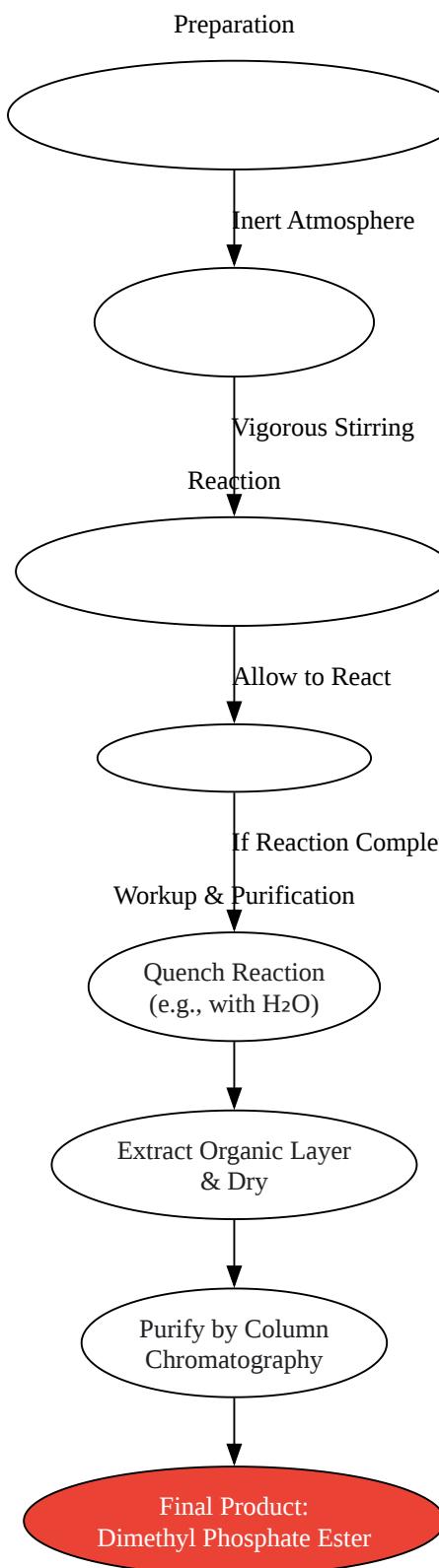
- Reaction Setup: An argon-purged, dry round-bottomed flask is charged with the primary alcohol (1.0 equivalent), a non-nucleophilic base such as pyridine (2.5 equivalents), and an anhydrous solvent like diethyl ether.
- Cooling: The reaction mixture is cooled to a low temperature (e.g., -30 °C) using a cooling bath to control the exothermic reaction.
- Reagent Addition: **Dimethyl chlorophosphate** (1.5 equivalents) is added dropwise to the stirred solution via syringe over a period of 10-15 minutes.
- Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to confirm the consumption of the starting material.
- Workup: Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.
- Purification: The solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography, to yield the desired dimethyl phosphate ester.

Analytical Workflow: Purity Assessment by GC

The purity of **dimethyl chlorophosphate** is often assessed using gas chromatography (GC).

Objective: To determine the purity of a **dimethyl chlorophosphate** sample.

Methodology:


- Sample Preparation: A dilute solution of the **dimethyl chlorophosphate** sample is prepared in a suitable volatile organic solvent (e.g., ethyl acetate). An internal standard may be added for quantitative analysis.
- Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Flame Photometric Detector (FPD) is used. An appropriate capillary column (e.g., SP2100 or similar) is installed.

- GC Conditions:
 - Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal decomposition.
 - Oven Program: An isothermal or temperature gradient program is established to achieve good separation of the main component from any impurities.
 - Carrier Gas: High-purity nitrogen or helium is used as the carrier gas at a constant flow rate.
 - Detector Temperature: Set higher than the final oven temperature to prevent condensation.
- Analysis: A small volume of the prepared sample is injected into the GC. The resulting chromatogram is recorded.
- Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Mechanism of Action and Visualization

Some organophosphorus compounds are known to exhibit biological activity. For instance, **dimethyl chlorophosphate** has been reported to inhibit the growth of bacteria by binding to the 50S ribosomal subunit, thereby preventing protein synthesis.^[4] While the precise interactions of DMCP itself are not fully elucidated in the search results, the general mechanism of action for inhibitors targeting the large ribosomal subunit provides a basis for a logical model. These inhibitors often interfere with the Peptidyl Transferase Center (PTC), the site where peptide bond formation occurs.

Diagrams

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dimethyl Chlorophosphate | 813-77-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2020244162A1 - Chemical synthesis method of diphenyl chlorophosphate - Google Patents [patents.google.com]
- 4. nbino.com [nbino.com]
- 5. Diethyl chlorophosphate - general description and application - Georganics [georganics.sk]
- 6. Dimethyl chlorophosphate 0.96 Dimethyl phosphorochloridate [sigmaaldrich.com]
- 7. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dimethyl chlorophosphate, 96% | Fisher Scientific [fishersci.ca]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Dimethyl chlorophosphate, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 11. Antimicrobial Chemotherapy - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Diethyl chlorophosphate | C4H10ClO3P | CID 13139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dimethyl Chlorophosphate (CAS 813-77-4): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b043699#dimethyl-chlorophosphate-cas-813-77-4-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com